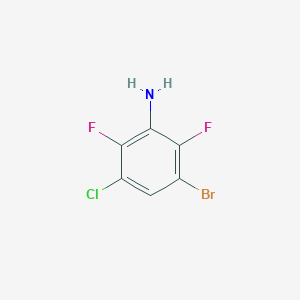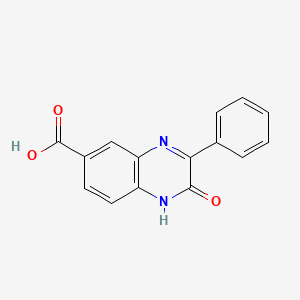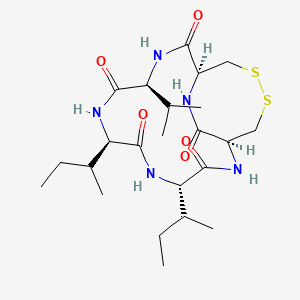
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide is a water-soluble compound with the molecular formula C22H49BrNO2S2 and a molecular weight of 503.67 . It is a bulkier analogue of the charged MTS reagent MTSET and is used in proteomics research . This compound is particularly useful in probing the topology and function of ligand-gated ion channels through the substituted cysteine accessibility method (SCAM) .
準備方法
The synthesis of 6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide involves several steps, typically starting with the preparation of the hexyl methanethiosulfonate precursor. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
化学反応の分析
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in SCAM to modify cysteine residues in proteins.
Oxidation and Reduction: These reactions can alter the thiol group in the compound, affecting its reactivity.
Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
科学的研究の応用
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the study of protein structure and function.
Biology: Employed in the investigation of ion channels and transporter proteins.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The compound exerts its effects by modifying cysteine residues in proteins, which can alter the function of ion channels and other proteins. This modification is achieved through the formation of a covalent bond between the thiol group of the cysteine residue and the methanethiosulfonate group of the compound. This process can affect the protein’s structure and function, providing insights into its role in various biological pathways .
類似化合物との比較
6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide is unique due to its bulkier structure compared to other MTS reagents like MTSET. This bulkiness allows it to probe different regions of proteins that may not be accessible to smaller reagents. Similar compounds include:
MTSET: A smaller charged MTS reagent used in similar applications.
MTSES: Another MTS reagent with different reactivity and applications.
MTSEA: An amine-reactive MTS reagent used in protein modification studies.
特性
分子式 |
C22H49BrNO2S2+ |
|---|---|
分子量 |
503.7 g/mol |
IUPAC名 |
6-methylsulfonylsulfanylhexyl(tripentyl)azanium;hydrobromide |
InChI |
InChI=1S/C22H48NO2S2.BrH/c1-5-8-13-18-23(19-14-9-6-2,20-15-10-7-3)21-16-11-12-17-22-26-27(4,24)25;/h5-22H2,1-4H3;1H/q+1; |
InChIキー |
JIWPVWZYXIKRLU-UHFFFAOYSA-N |
正規SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCCCSS(=O)(=O)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


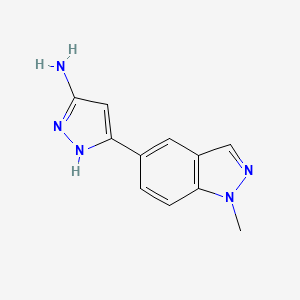

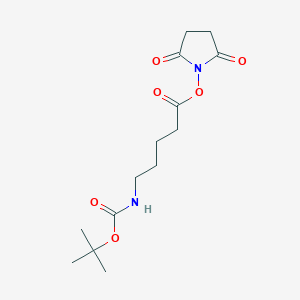
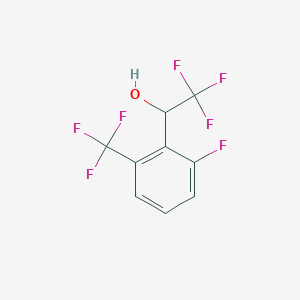
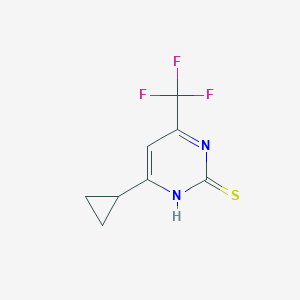
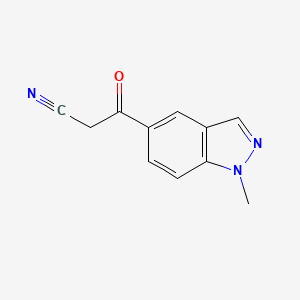
![3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)
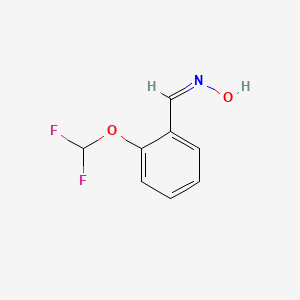
![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)
